molecular formula C18H22N2O5S B3980553 N-(2,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide

N-(2,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide

Cat. No.: B3980553
M. Wt: 378.4 g/mol
InChI Key: ITBHEPFMNMXBGB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,4-dimethoxyphenyl group, a N-methylsulfonylanilino group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide typically involves a multi-step process:

    Formation of the 2,4-dimethoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 2 and 4 positions.

    Synthesis of the N-methylsulfonylanilino intermediate: This step involves the sulfonylation of aniline with a methylsulfonyl chloride to form the N-methylsulfonylanilino group.

    Coupling of intermediates: The final step involves the coupling of the 2,4-dimethoxyphenyl intermediate with the N-methylsulfonylanilino intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of reaction conditions: This includes controlling temperature, pressure, and reaction time to maximize yield and purity.

    Use of continuous flow reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products may include alcohols, amines, or hydrocarbons.

    Substitution: Products may include halogenated compounds, amides, or thiols.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)acetamide: Similar structure but with an acetamide backbone instead of a propanamide backbone.

    N-(2,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)butanamide: Similar structure but with a butanamide backbone instead of a propanamide backbone.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-13(20(26(4,22)23)14-8-6-5-7-9-14)18(21)19-16-11-10-15(24-2)12-17(16)25-3/h5-13H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBHEPFMNMXBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)OC)OC)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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